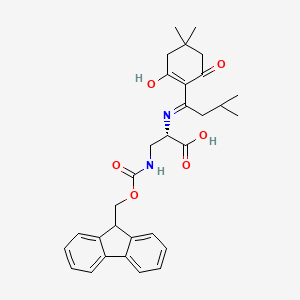

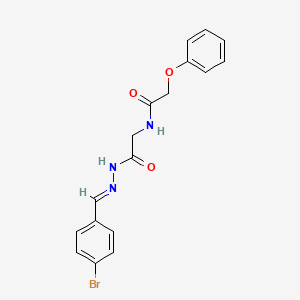

(E)-N-(2-(2-(4-bromobencilideno)hidrazinil)-2-oxoetílico)-2-fenoxiacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

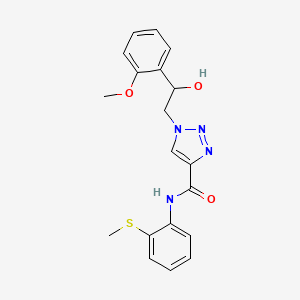

(E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is a hydrazone derivative Hydrazones are compounds characterized by the presence of the azomethine group (–C=N–) and are known for their diverse biological and pharmacological properties

Aplicaciones Científicas De Investigación

(E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form stable complexes with metal ions.

Medicine: Explored for its potential anticancer, antibacterial, and antifungal activities.

Mecanismo De Acción

Target of Action

The primary targets of this compound are the protozoan parasites Leishmania infantum , Leishmania amazonensis , and Trypanosoma cruzi . These organisms are responsible for neglected tropical diseases such as Chagas disease and leishmaniasis .

Mode of Action

The compound interacts with these parasites, inducing changes in their morphology and ultimately leading to their death . Specifically, it has been shown to induce necrosis and apoptosis in Trypanosoma cruzi .

Biochemical Pathways

It is known that the compound causes alterations in the shape, flagella, and body surface ofTrypanosoma cruzi , which are crucial for the parasite’s survival and replication .

Result of Action

The compound’s action results in the death of the targeted parasites. It has been shown to have promising activity against Trypanosoma cruzi and Leishmania spp. , with negligible cytotoxicity in mammalian cells . This suggests that it could potentially be used as a therapeutic agent for the treatment of diseases caused by these parasites.

Métodos De Preparación

The synthesis of (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives. The reaction is usually carried out in the presence of a catalytic amount of acetic acid in refluxing ethanol . The process involves the formation of a Schiff base intermediate, which then reacts with 2-phenoxyacetyl chloride to yield the final product.

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Comparación Con Compuestos Similares

Similar compounds include other hydrazone derivatives such as:

- (E)-2-(2-(4-chlorobenzylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole

- (E)-2-(2-(4-methylbenzylidene)hydrazinyl)-4-phenylthiazole These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and chemical properties. (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity .

Propiedades

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-2-[(2-phenoxyacetyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O3/c18-14-8-6-13(7-9-14)10-20-21-16(22)11-19-17(23)12-24-15-4-2-1-3-5-15/h1-10H,11-12H2,(H,19,23)(H,21,22)/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKFMZLZAKJQCG-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(=O)NN=CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2492207.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2492220.png)

![2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2492221.png)